molecular formula C14H18N4O3 B2928300 N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-93-2

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2928300
CAS No.: 886900-93-2
M. Wt: 290.323
InChI Key: POYPXKOWAMFJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a dimethylamino propyl side chain, and a carboxamide group. Its unique chemical properties make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[1,2-a]pyrimidine derivative with a dimethylamino propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its combination of a pyrido[1,2-a]pyrimidine core with a dimethylamino propyl side chain and a carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-17(2)8-5-7-15-12(19)11-13(20)16-10-6-3-4-9-18(10)14(11)21/h3-4,6,9,20H,5,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYPXKOWAMFJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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